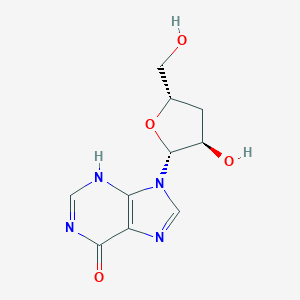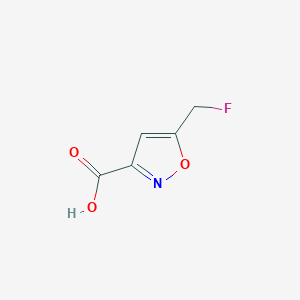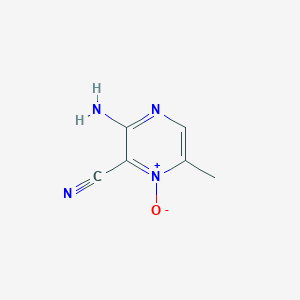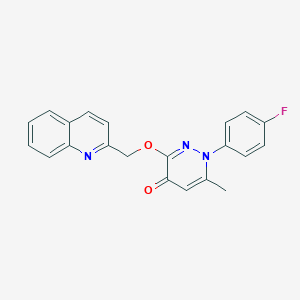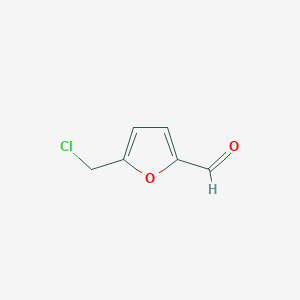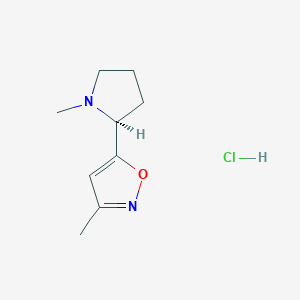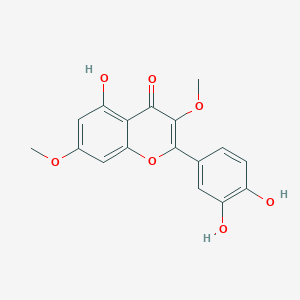
3,7-Di-O-methylquercetin
Overview
Description
3,7-Di-O-methylquercetin, also known as 3’,4’,5-trihydroxy-3,7-dimethoxyflavone, is a naturally occurring flavonoid compound. It is a derivative of quercetin, characterized by the presence of two methoxy groups at the 3 and 7 positions of the flavonoid structure. This compound is typically found in various plants and has been studied for its potential pharmacological properties, including antioxidant, anti-inflammatory, and anticancer activities .
Mechanism of Action
Target of Action
3,7-Di-O-methylquercetin, also known as 3,7-dimethylquercetin, is a natural compound with various biological activities . It has been shown to interact with the NO/cGMP pathway, which is related to vasodilation .
Mode of Action
The compound exhibits antioxidant, anti-inflammatory, and anti-tumor activities . It can inhibit oxidative stress, reduce inflammatory responses, and suppress the growth of tumor cells . The compound’s interaction with its targets leads to these changes, contributing to its potential in preventing and treating cardiovascular diseases, cancer, and other diseases .
Biochemical Pathways
This compound affects several biochemical pathways. It has been shown to decrease the production of interleukin-6 (IL-6) and prostaglandin E2 (PGE2), which are involved in inflammation . It also reduces the level of reactive oxygen species (ROS), which are associated with oxidative stress .
Pharmacokinetics
It is known that the compound is a white or slightly yellow crystalline powder that is almost insoluble in water but soluble in organic solvents such as methanol and ethanol . These properties may affect its bioavailability.
Result of Action
The action of this compound at the molecular and cellular levels results in a decrease in oxidative stress, inflammation, and tumor cell growth . This is achieved through its interaction with its targets and its effect on various biochemical pathways .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the compound is usually prepared by isolating and purifying it from natural plants or their extracts, including sorghum, longan, boxwood, and oak . The characteristics of these plants and their growing conditions may affect the compound’s action, efficacy, and stability.
Biochemical Analysis
Biochemical Properties
3,7-Di-O-methylquercetin plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been shown to inhibit phosphodiesterase (PDE) enzymes, which are involved in the regulation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) levels . By inhibiting PDE, this compound can modulate intracellular signaling pathways that rely on these cyclic nucleotides. Additionally, this compound exhibits strong antioxidant activity by scavenging free radicals and chelating metal ions, thereby protecting cells from oxidative stress .
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. It has been reported to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which leads to the upregulation of antioxidant response elements and enhances cellular defense mechanisms against oxidative stress . Moreover, this compound has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and promoting apoptosis . It also modulates inflammatory responses by downregulating pro-inflammatory cytokines and inhibiting the activation of nuclear factor-kappa B (NF-κB) signaling .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to and inhibits PDE enzymes, leading to increased levels of cAMP and cGMP, which in turn modulate various signaling pathways . Additionally, this compound can directly scavenge reactive oxygen species (ROS) and chelate metal ions, thereby reducing oxidative damage . It also interacts with transcription factors such as Nrf2 and NF-κB, influencing gene expression and cellular responses to stress and inflammation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. This compound is relatively stable under standard storage conditions but may degrade when exposed to light, heat, or acidic environments . Long-term studies have shown that this compound can maintain its biological activity over extended periods, although its efficacy may decrease due to gradual degradation . In vitro and in vivo studies have demonstrated that the compound’s effects on cellular function, such as antioxidant and anti-inflammatory activities, can persist over time, although the magnitude of these effects may diminish with prolonged exposure .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At low to moderate doses, this compound exhibits beneficial effects such as antioxidant, anti-inflammatory, and anticancer activities . At high doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus or diminishes beyond a certain dosage . Therefore, careful dose optimization is essential to maximize the therapeutic benefits while minimizing potential risks .
Metabolic Pathways
This compound is involved in various metabolic pathways, including those related to its antioxidant and anti-inflammatory activities. It interacts with enzymes such as PDE and cytochrome P450, influencing the metabolism of cAMP, cGMP, and other metabolites . This compound can also affect metabolic flux by modulating the activity of key enzymes involved in cellular redox balance and energy metabolism . Additionally, this compound can influence the levels of metabolites such as glutathione, which plays a critical role in cellular defense against oxidative stress .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and localization . For example, this compound may be transported by organic anion-transporting polypeptides (OATPs) and multidrug resistance-associated proteins (MRPs), which are involved in the cellular uptake and efflux of flavonoids . The distribution of this compound within tissues can also be influenced by its binding to plasma proteins and its affinity for specific cellular compartments .
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. This compound may be targeted to specific compartments or organelles through post-translational modifications or targeting signals . For instance, this compound can localize to the mitochondria, where it exerts its antioxidant effects by scavenging ROS and protecting mitochondrial function . Additionally, it may accumulate in the nucleus, where it can interact with transcription factors and influence gene expression . The precise subcellular localization of this compound can vary depending on the cell type and experimental conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,7-Di-O-methylquercetin can be achieved through the selective methylation of quercetin. One common method involves the use of methyl iodide (MeI) in the presence of sodium hydride (NaH) and dimethylformamide (DMF) as a solvent. The reaction is carried out at room temperature, resulting in the formation of this compound with high yield .
Industrial Production Methods: Industrial production of this compound typically involves the extraction and purification from natural plant sources. Plants such as sorghum, longan, and boxwood are known to contain this compound. The extraction process involves solvent extraction followed by chromatographic purification to isolate the desired compound .
Chemical Reactions Analysis
Types of Reactions: 3,7-Di-O-methylquercetin undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted flavonoid derivatives.
Scientific Research Applications
Chemistry: It is used as a reference compound in the study of flavonoid chemistry and as a precursor for the synthesis of other flavonoid derivatives.
Biology: The compound exhibits significant antioxidant and anti-inflammatory properties, making it a subject of interest in biological research.
Industry: It is used in the formulation of dietary supplements and functional foods due to its health benefits.
Comparison with Similar Compounds
3,7-Di-O-methylquercetin is compared with other similar compounds such as:
Quercetin: The parent compound, which lacks the methoxy groups at the 3 and 7 positions.
3-O-Methylquercetin: A derivative with a single methoxy group at the 3 position.
Rhamnazin: Another derivative with methoxy groups at the 3’ and 7 positions.
Uniqueness: this compound is unique due to its dual methoxy substitution, which enhances its solubility and membrane permeability compared to quercetin. This modification also influences its bioactivity, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-(3,4-dihydroxyphenyl)-5-hydroxy-3,7-dimethoxychromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O7/c1-22-9-6-12(20)14-13(7-9)24-16(17(23-2)15(14)21)8-3-4-10(18)11(19)5-8/h3-7,18-20H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUJAXSNNYBCFEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C2C(=C1)OC(=C(C2=O)OC)C3=CC(=C(C=C3)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40174734 | |
| Record name | 3,7-Dimethoxy-5,3',4'-trihydroxyflavone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40174734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2068-02-2 | |
| Record name | Quercetin 3,7-dimethyl ether | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2068-02-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,7-O-Dimethylquercetin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002068022 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,7-Dimethoxy-5,3',4'-trihydroxyflavone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40174734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(3,4-dihydroxyphenyl)-5-hydroxy-3,7-dimethoxy-4-benzopyrone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.535 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,7-DIMETHYLQUERCETIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V8R92XSR1M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 3,7-Dimethylquercetin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029263 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary mechanisms of action of 3,7-Di-O-methylquercetin in relation to its vasodilatory effects?
A1: Research suggests that this compound exerts its vasodilatory effects primarily through interaction with the nitric oxide (NO) / cyclic guanosine monophosphate (cGMP) pathway. Studies using isolated rat aortic rings demonstrate that the compound's vasodilatory action is significantly attenuated in the presence of L-NAME (a nitric oxide synthase inhibitor) and ODQ (a guanylate cyclase inhibitor). [, ] This suggests that this compound likely promotes vasodilation by enhancing NO production or bioavailability, leading to increased cGMP levels and subsequent smooth muscle relaxation.
Q2: Does this compound always act synergistically with other flavonoids in terms of vasodilation?
A2: Not necessarily. While this compound demonstrates significant vasodilatory effects on its own, its interaction with other flavonoids, like ayanin, can be complex and concentration-dependent. Studies show a dual interaction pattern: agonism at higher concentration ranges and antagonism at lower concentration ranges. [] This highlights the importance of considering concentration and potential interactions when investigating the combined effects of multiple flavonoids.
Q3: Besides vasodilation, what other biological activities have been attributed to this compound?
A3: this compound has also demonstrated potential in other areas:
- Antifungal Activity: Studies suggest that extracts containing this compound, like those from fenugreek seeds, exhibit inhibitory effects against fungi such as Alternaria tenuissima and Magnaporthe oryzae. []
- Anti-biofilm Activity: Research indicates that extracts rich in this compound, particularly from Hymenaea courbaril leaves, can effectively inhibit biofilm formation by Staphylococcus aureus. []
Q4: What is the significance of this compound in the context of plant taxonomy and evolution?
A4: The presence and distribution of this compound, along with other flavonoids, serve as valuable chemotaxonomic markers. In the Menyanthaceae family, this compound, often found as a glycoside, is a characteristic compound. [] Analysis of its presence and variations in concentration can provide insights into the evolutionary relationships between different plant species within a family or genus.
Q5: What are the potential implications of this compound and related compounds being identified in plants like fenugreek?
A5: The identification of this compound and other bioactive compounds in fenugreek seeds, coupled with transcriptomic analyses revealing the associated biosynthetic pathways, opens exciting avenues for further research. [] Understanding the regulation of these pathways could enable the development of strategies to enhance the production of valuable compounds like this compound in plants, potentially leading to their sustainable utilization in pharmaceuticals, nutraceuticals, or other applications.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


